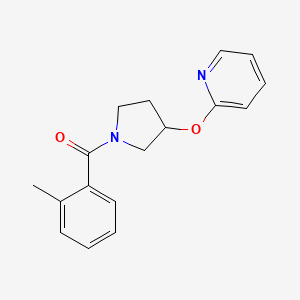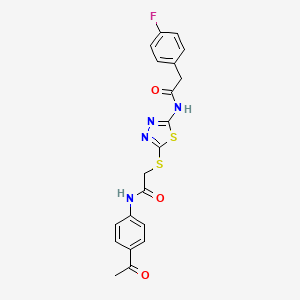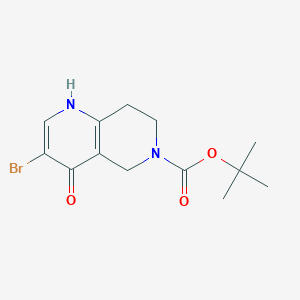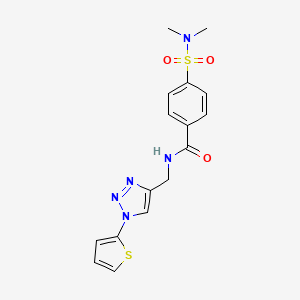
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the pyrrolidine ring. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Mécanisme D'action
The mechanism of action of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In neurological disorders, it has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a scaffold for the development of new drugs. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone. These include:
1. Further research to fully understand its mechanism of action in cancer cells and neurological disorders.
2. Development of new drugs based on the scaffold of this compound.
3. Study of its potential use in the treatment of other diseases.
4. Investigation of its potential use in combination with other drugs or therapies.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple, and it has high yield and purity. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone involves the reaction of 2-pyridinecarboxaldehyde with o-toluidine and pyrrolidine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
- Le TT-Py présente un comportement photophysique riche, notamment une fluorescence et une phosphorescence dépendantes de l'excitation. L'étude de ses propriétés dans les films mélangés et les phases cristallines peut conduire à des applications dans les diodes électroluminescentes organiques (OLED) et les capteurs .
- Les chercheurs peuvent utiliser le TT-Py comme brique de construction pour synthétiser de nouveaux composés hétérocycliques. En introduisant divers substituants, ils peuvent créer des banques de composés avec des activités biologiques potentielles .
Photophysique et électronique organique
Synthèse hétérocyclique et conception de banques de composés
Propriétés
IUPAC Name |
(2-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-7-15(13)17(20)19-11-9-14(12-19)21-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYBEFPKIBDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)
![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)